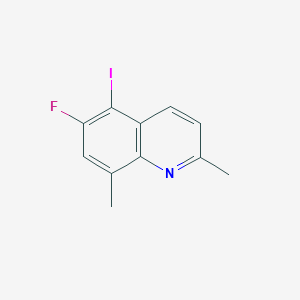

6-Fluoro-5-iodo-2,8-dimethylquinoline

Description

The compound 6-Fluoro-5-iodo-2,8-dimethylquinoline is a polysubstituted aromatic heterocycle built upon the quinoline (B57606) framework. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 1420793-62-9. bldpharm.com The structure features a quinoline core substituted with two methyl groups (at positions 2 and 8), a fluorine atom (at position 6), and an iodine atom (at position 5). While specific research literature on this exact molecule is sparse, its potential significance can be understood by examining its core components and the established roles of similar molecules in scientific research.

Structure

3D Structure

Properties

Molecular Formula |

C11H9FIN |

|---|---|

Molecular Weight |

301.10 g/mol |

IUPAC Name |

6-fluoro-5-iodo-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H9FIN/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |

InChI Key |

RYMHPJREFUZXJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2C)F)I |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Transformations Involving 6 Fluoro 5 Iodo 2,8 Dimethylquinoline and Its Precursors

Elucidation of Quinoline (B57606) Ring-Forming Reaction Mechanisms

The formation of the fundamental 2,8-dimethylquinoline (B75129) scaffold, the precursor to the target molecule, can be achieved through several classical named reactions. These reactions typically involve the condensation of an appropriately substituted aniline (B41778) with a carbonyl compound, followed by cyclization and aromatization. The choice of starting materials is crucial for establishing the methyl group substitution pattern. For 2,8-dimethylquinoline, a plausible precursor would be 2-methylaniline (o-toluidine).

Several established methods for quinoline synthesis are applicable here, each with its own mechanistic nuances.

Skraup Synthesis: This method involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). nih.govlibretexts.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. nih.govrsc.org Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. rsc.orgresearchgate.net For the synthesis of 2,8-dimethylquinoline, a modification using crotonaldehyde (B89634) (in place of generating acrolein from glycerol) with 2-methylaniline would be necessary.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds directly with anilines in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org The reaction of 2-methylaniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, would lead to the desired dimethylquinoline skeleton. The mechanism is a subject of debate but is thought to involve conjugate addition, cyclization, and oxidation. wikipedia.orgpsu.edu

Combes Quinoline Synthesis: This reaction employs the condensation of an aniline with a β-diketone under acidic conditions. acs.orgacs.org For the target scaffold, 2-methylaniline would be reacted with acetylacetone. The mechanism involves the initial formation of a Schiff base (enamine) intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form the aromatic quinoline. acs.orgrsc.orgpjsir.org The rate-determining step is typically the annulation (ring closure). acs.orgpjsir.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. nih.govresearchgate.net To form a 2,8-dimethylquinoline derivative, one might start with 2-amino-3-methylbenzaldehyde (B2521930) and acetone. Two primary mechanistic pathways are proposed: one begins with an aldol (B89426) condensation followed by imine formation and cyclization, while the other starts with Schiff base formation followed by an aldol-type cyclization. nih.govresearchgate.net

The selection of a specific method would depend on the availability of starting materials and the desired regioselectivity, especially when other substituents are present on the aniline ring.

| Reaction Name | Key Reactants for 2,8-Dimethylquinoline | Catalyst/Conditions | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Skraup Synthesis (modified) | 2-Methylaniline + Crotonaldehyde | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Michael addition, Acid-catalyzed cyclization, Oxidation | nih.govnih.govrsc.org |

| Doebner-von Miller Reaction | 2-Methylaniline + Crotonaldehyde | Lewis or Brønsted acid (e.g., HCl) | Conjugate addition, Cyclization, Dehydration, Aromatization | wikipedia.orgorganic-chemistry.org |

| Combes Synthesis | 2-Methylaniline + Acetylacetone | Strong acid (e.g., H₂SO₄) | Schiff base/Enamine formation, Electrophilic cyclization, Dehydration | acs.orgacs.orgpjsir.org |

| Friedländer Synthesis | 2-Amino-3-methylbenzaldehyde + Acetone | Acid or Base | Aldol condensation, Imine formation, Cyclization | nih.govresearchgate.netresearchgate.net |

Detailed Reaction Pathways for Fluorination of Quinoline Derivatives

Introducing a fluorine atom at the C6 position of the 2,8-dimethylquinoline ring requires a C-H fluorination strategy. The electronic nature of the quinoline ring system, which is generally electron-deficient, makes electrophilic substitution challenging. acs.orgacs.org Therefore, nucleophilic fluorination pathways, often involving radical or electron-transfer mechanisms, are more commonly investigated. The pre-existing methyl groups at C2 and C8 are ortho, para-directing, but the deactivating nature of the pyridine (B92270) ring complicates predicting the outcome of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) for fluorine is often difficult because it would involve the formation of a high-energy Meisenheimer intermediate, where the highly electronegative fluoride (B91410) is a poor leaving group compared to hydride. nih.govacs.org To circumvent this, recent studies have focused on mechanisms that avoid the formation of such intermediates.

A promising strategy involves a concerted nucleophilic aromatic substitution (CSNAr) process. nih.govacs.org This pathway can be enabled by an electron-transfer (ET) event. For quinolines, the reaction can proceed via a radical chain mechanism. nih.gov In one proposed cycle, an electron donor generates a TEDA²⁺·F⁻ species (from a fluorinating agent like Selectfluor), which then engages in a concerted F⁻-e⁻-H⁺ transfer with the protonated quinoline. nih.govacs.org This asynchronous concerted process avoids the high-energy Meisenheimer complex by having it as a transition state rather than an intermediate. nih.govacs.org The resulting electron-rich π-radical is then oxidized to the fluorinated product, regenerating the radical cation needed to continue the chain. acs.org

The site-selectivity (e.g., C4 vs. C2) in unsubstituted quinoline is governed by the LUMO coefficients of the protonated quinoline, suggesting the quinoline acts as the electrophile in this process. acs.org For 6-fluorination, the electronic influence of the existing dimethyl substituents would play a critical role in directing the attack.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in understanding the energetics of fluorination pathways. acs.orgnih.gov These studies help differentiate between stepwise and concerted mechanisms by calculating the activation energies for the proposed steps.

For the electron-transfer-enabled concerted nucleophilic fluorination, DFT calculations showed that the activation energy for the concerted F⁻-e⁻-H⁺ transfer is significantly lower than for a stepwise process involving a stable Meisenheimer intermediate. acs.org Experimental evidence, such as the quantum yield of the reaction, supports a chain process and can point to potential chain-terminating steps like back electron transfer. acs.org

For electrophilic fluorination, which is less favorable for electron-deficient heterocycles, the mechanism is also debated, with possibilities including a standard SEAr mechanism via a high-energy Wheland intermediate, an SN2-type attack of the nucleophile on the electrophilic fluorine source, or a single-electron transfer (SET) process. wikipedia.orgacs.org Radical probe experiments have been used to investigate the involvement of radical intermediates in electrophilic fluorination, though results can be inconclusive as radical recombination may be faster than the rearrangement of the probe. wikipedia.orgacs.org

| Mechanism Type | Key Characteristics | Intermediates/Transition States | Supporting Evidence | Reference |

|---|---|---|---|---|

| Concerted Nucleophilic Substitution (CSNAr) | Asynchronous concerted F⁻-e⁻-H⁺ transfer; radical chain process. | Meisenheimer-like transition state (not intermediate); π-radical. | DFT calculations showing low activation energy; quantum yield measurements. | nih.govacs.org |

| Stepwise Nucleophilic Substitution (SNAr) | Formation of a distinct intermediate. | High-energy Meisenheimer intermediate. | Generally disfavored for C-H fluorination due to high energy barrier for hydride elimination. | nih.govacs.org |

| Electrophilic Substitution (SEAr) | Attack of the aromatic ring on an electrophilic fluorine source. | High-energy Wheland intermediate (σ-complex). | Challenging for electron-deficient quinolines. | researchgate.netacs.org |

| Single-Electron Transfer (SET) | Initial electron transfer from the nucleophile to the fluorinating agent. | Radical cation and radical species. | Controversial; evidence from radical probe experiments is debated. | wikipedia.orgacs.org |

Mechanistic Understandings of Iodination of Quinoline Scaffolds

The final step in synthesizing the target molecule is the introduction of an iodine atom at the C5 position of the 6-fluoro-2,8-dimethylquinoline (B1442680) core. The directing effects of the existing substituents are critical here. The C8-methyl group will sterically hinder the C7 position, and the C6-fluoro group is an ortho, para-director. The combination of these effects, along with the activating nature of the dimethyl groups and the deactivating nature of the heterocyclic ring, makes the C5 position a plausible site for electrophilic substitution. However, direct C-H iodination often proceeds via radical pathways.

Direct C-H iodination of quinolines can be achieved using radical-based protocols. researchgate.netscispace.com A common method involves the in-situ generation of an iodo radical (I•) from reagents like sodium iodide in the presence of an oxidant such as K₂S₂O₈. scispace.com

The proposed mechanism typically involves the following steps:

Initiation: The oxidant generates an iodo radical from the iodide salt.

Propagation: The iodo radical adds to the quinoline ring. For many quinolines, this attack is selective for the C3 position. rsc.orgscispace.com However, the substitution pattern on the target molecule would influence this regioselectivity.

Aromatization: The resulting radical intermediate is then oxidized to a carbocation, which loses a proton to afford the final iodinated quinoline.

The involvement of radical intermediates is supported by control experiments where the addition of a radical quencher, such as TEMPO, suppresses the reaction. scispace.com While many protocols report C3 selectivity, iodination at the C5 and C8 positions of the benzene (B151609) ring of quinoline can occur under strongly acidic electrophilic conditions, suggesting a different mechanism involving attack on the quinolinium cation. pjsir.org

The regioselectivity of iodination can be controlled by the choice of reagents and catalysts. For electrophilic iodination, molecular iodine (I₂) itself is generally not reactive enough and requires an oxidizing agent (e.g., nitric acid, HIO₃) to generate a more potent electrophilic species like I⁺. libretexts.orgwikipedia.org

In some cases, the reaction can proceed through either a radical or an electrophilic pathway depending on the substrate's electronic properties. For instance, electron-rich quinolines may undergo electrophilic iodination, while electron-poor ones favor a radical pathway. rsc.orgscispace.com Catalysts, such as various metal salts (e.g., Ce(NO₃)₃), can be crucial in promoting the reaction and improving yields, likely by facilitating the generation of the key radical or electrophilic iodine species. rsc.org

For the specific case of 6-fluoro-2,8-dimethylquinoline, the electron-donating methyl groups and the fluoro group would activate the benzene ring towards electrophilic attack, making C5 a likely position for substitution. A plausible method would use molecular iodine with an appropriate oxidizing agent or a Lewis acid catalyst to promote the formation of the C5-iodo bond. organic-chemistry.orgpsu.edu

Stereochemical and Regiochemical Control in Quinoline Functionalization

The precise control over the introduction of functional groups onto the quinoline core is paramount in the synthesis of complex molecules. In the context of 6-fluoro-5-iodo-2,8-dimethylquinoline, the regioselectivity of its synthesis and subsequent reactions is governed by the directing effects of the pre-existing substituents on the quinoline ring.

Regiochemical Control in the Synthesis of the Quinoline Core:

The synthesis of the core structure, likely beginning with a substituted aniline, sets the initial pattern of substitution. For instance, the Combes or Doebner-von Miller quinoline synthesis, common methods for constructing the quinoline ring, would utilize precursors where the substitution pattern dictates the final placement of the fluoro and methyl groups.

Directing Effects in Electrophilic Aromatic Substitution:

The functionalization of a pre-formed 6-fluoro-2,8-dimethylquinoline via electrophilic aromatic substitution, such as iodination, is a key step where regiochemical control is critical. The outcome of such a reaction is determined by the cumulative electronic effects of the substituents already present on the benzene ring portion of the quinoline.

Fluorine (at C6): As a halogen, fluorine is a deactivating group due to its high electronegativity (inductive effect, -I), which withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. However, through resonance (+M effect), it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. Due to the strong -I effect, fluorine is considered a moderate para-director. wikipedia.orglibretexts.org

Methyl Groups (at C2 and C8): Alkyl groups are activating groups that donate electron density through an inductive effect (+I) and hyperconjugation. They are ortho and para directors. The C2-methyl group influences the pyridine ring, while the C8-methyl group influences the benzene ring.

Iodine (at C5): Similar to fluorine, iodine is a deactivating, ortho-, para-directing group. However, its inductive effect is weaker, and its resonance effect is also less pronounced compared to fluorine due to poorer orbital overlap. wikipedia.org

In the electrophilic iodination of a hypothetical 6-fluoro-2,8-dimethylquinoline precursor, the position of attack would be determined by the synergistic or antagonistic effects of the fluorine and methyl groups. The C5 position is ortho to the C6-fluoro group and meta to the C8-methyl group. The C7 position is also ortho to the C6-fluoro group and ortho to the C8-methyl group. The activating effect of the C8-methyl group would likely favor substitution at the C7 position. However, the steric hindrance from the C8-methyl group could make the C5 position more accessible. The precise regiochemical outcome would depend on the specific reaction conditions, including the nature of the iodinating agent and the solvent used.

Hypothetical Regioselectivity in the Iodination of 6-Fluoro-2,8-dimethylquinoline

| Position of Iodination | Directing Influence of C6-Fluoro | Directing Influence of C8-Methyl | Steric Hindrance | Predicted Outcome |

| C5 | ortho (favorable) | meta (unfavorable) | Moderate | Possible product |

| C7 | ortho (favorable) | ortho (favorable) | High | Potential major product, but sterically hindered |

This table illustrates the competing factors that would influence the regioselectivity of iodination. While electronic effects might favor the C7 position, steric hindrance could lead to a significant amount of the C5-iodo isomer.

Control in C-H Functionalization:

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer alternative routes for introducing substituents with high regioselectivity. nih.gov In the case of a precursor like 6-fluoro-2,8-dimethylquinoline, a directing group could be temporarily installed to guide a metal catalyst to a specific C-H bond. For instance, the nitrogen atom of the quinoline ring itself can act as a directing group, often favoring functionalization at the C8 position. However, with the C8 position already occupied by a methyl group, functionalization of the C8-methyl group itself is a possibility that has been explored in related systems. nih.gov

Stereochemical Considerations:

For the parent compound this compound, there are no stereocenters. However, stereochemical control would become crucial in subsequent reactions that introduce new chiral centers. For example, if a functional group were to be introduced at the C2- or C8-methyl groups via a stereoselective reaction, the existing planar chirality of the substituted quinoline could influence the stereochemical outcome. Similarly, reactions at the quinoline ring that generate a new stereocenter would require careful selection of reagents and conditions to achieve the desired stereoisomer.

Advanced Spectroscopic and Analytical Characterization Techniques for Quinoline Derivatives in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 6-Fluoro-5-iodo-2,8-dimethylquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D-NMR) experiments would be utilized for a complete assignment of its complex structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The aromatic region would show distinct signals for the protons on the quinoline (B57606) core. The methyl groups at the 2- and 8-positions would appear as sharp singlet signals in the upfield region of the spectrum. The chemical shifts of the aromatic protons would be influenced by the substitution pattern, with the fluorine and iodine atoms causing characteristic shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring would be significantly affected by the attached fluorine and iodine atoms. researchgate.net Computational methods are often used in conjunction with experimental data to aid in the assignment of ¹³C chemical shifts in complex quinoline derivatives.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, which is highly sensitive to the local electronic environment. nih.gov The ¹⁹F NMR spectrum of this compound would likely show a single resonance, and its chemical shift would be indicative of the fluorine's position on the aromatic ring. alfa-chemistry.com Coupling between the fluorine and neighboring protons (¹H-¹⁹F coupling) could also be observed, providing further structural information. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying fluorine-containing compounds. mdpi.com

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals, a suite of 2D-NMR experiments would be employed. magritek.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the quinoline ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals. youtube.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting the different spin systems within the molecule. magritek.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy for substituted quinolines.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.2 - 7.4 | d |

| H-4 | 8.0 - 8.2 | d |

| H-7 | 7.6 - 7.8 | s |

| 2-CH₃ | 2.5 - 2.7 | s |

| 8-CH₃ | 2.6 - 2.8 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy for substituted quinolines.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 121 - 124 |

| C-4 | 135 - 138 |

| C-4a | 147 - 150 |

| C-5 | 90 - 95 (due to Iodo) |

| C-6 | 155 - 160 (due to Fluoro) |

| C-7 | 125 - 128 |

| C-8 | 130 - 133 |

| C-8a | 145 - 148 |

| 2-CH₃ | 23 - 26 |

| 8-CH₃ | 18 - 21 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental composition of C₁₁H₉FIN.

Beyond precise mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org The fragmentation of the molecular ion of this compound would be expected to follow pathways characteristic of halogenated aromatic compounds. youtube.commiamioh.edu Common fragmentation pathways for quinoline derivatives include the loss of substituents and the cleavage of the quinoline ring system. nih.gov The presence of the iodine atom would likely lead to a prominent fragment corresponding to the loss of an iodine radical. The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the quinoline core. researchgate.net

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 315.9767 | (To be determined) |

| [M-I]⁺ | 188.0821 | (To be determined) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. chemicalbook.com Key expected absorptions include:

C-H stretching vibrations of the aromatic ring and methyl groups.

C=C and C=N stretching vibrations within the quinoline ring system.

C-F and C-I stretching vibrations, which would appear at lower frequencies.

In-plane and out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring. scialert.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show vibrations of the quinoline core and its substituents. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Table 4: Predicted Key Vibrational Frequencies for this compound This table is predictive and based on typical vibrational frequencies for substituted quinolines.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1500 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-I Stretch | 500 - 600 | IR, Raman |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. sielc.com For a compound like this compound, a reversed-phase HPLC method would likely be developed. chromforum.org This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase (such as a mixture of acetonitrile and water). The purity of the compound would be assessed by the presence of a single major peak in the chromatogram. HPLC can also be used to isolate the pure compound from a reaction mixture.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be a suitable method for its analysis. The compound would be vaporized and passed through a column, and its retention time would be characteristic of the compound under the specific experimental conditions. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for identifying and quantifying components in a mixture. nih.gov

Table 5: Typical Chromatographic Conditions for Analysis of Quinoline Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis |

| GC | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry (MS) |

Computational Chemistry and Theoretical Modeling Applied to 6 Fluoro 5 Iodo 2,8 Dimethylquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 6-Fluoro-5-iodo-2,8-dimethylquinoline, DFT can elucidate its stability, reactivity, and spectroscopic characteristics. These calculations involve solving approximations of the Schrödinger equation to determine the electron density, from which various molecular properties can be derived.

For instance, in a hypothetical electrophilic aromatic substitution reaction on the quinoline (B57606) ring, DFT could be used to model the energy changes as the electrophile approaches different positions. The calculations would determine the relative energies of the starting materials, the intermediate sigma complexes (arenium ions), and the final products. The highest point on the lowest energy pathway between a reactant and a product corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A higher energy barrier implies a slower reaction rate. Such studies on related quinoline systems have shown how substituents influence the regioselectivity of reactions, and similar calculations for this compound would predict its reactivity towards various reagents.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, representing its electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In the context of Quantitative Structure-Activity Relationship (QSAR) studies, the energy of the LUMO is often used as a descriptor. A lower LUMO energy suggests that the molecule is more likely to accept electrons, which can be a key factor in its interaction with biological targets, such as metalloenzymes or electron-deficient receptors. For this compound, DFT calculations would provide precise values for the HOMO and LUMO energies, which could then be used to correlate with its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline Systems

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The general principle is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For a QSAR study involving this compound and its analogs, a wide range of descriptors would be calculated, typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, dipole moment, and partial atomic charges. These are often calculated using quantum chemical methods.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and van der Waals volume.

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which is crucial for its transport and interaction with biological membranes. The most common descriptor is the logarithm of the partition coefficient, LogP.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph), describing aspects like branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

The table below illustrates a hypothetical set of descriptors that could be calculated for a series of quinoline derivatives in a QSAR study.

| Descriptor Type | Descriptor Name | Description |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Dipole Moment | Measure of the net molecular polarity | |

| Steric | Molar Refractivity (MR) | Molar volume corrected for refractive index |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms | |

| Hydrophobic | LogP | Logarithm of the octanol-water partition coefficient |

| Topological | Wiener Index | A distance-based topological index |

This table is illustrative of descriptor types used in QSAR studies on quinoline systems.

Once the descriptors are calculated for a training set of quinoline compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Various statistical methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships.

The resulting model is then validated using internal and external validation techniques to ensure its predictive power. A successful QSAR model for a quinoline series could predict the biological activity of this compound, helping to prioritize it for synthesis and experimental testing.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, typically a protein or enzyme). The goal is to find the binding mode with the lowest energy, which is often assumed to be the most stable and representative binding pose. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be built and its geometry optimized using methods like DFT.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the active site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses are then ranked, and the top-ranking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be relevant due to the fluorine and iodine atoms).

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the active site, and the specific interactions that contribute to the binding affinity over a period of nanoseconds or longer. This provides a more realistic understanding of the binding event than the static picture from molecular docking.

Conformational Analysis and Prediction of Preferred Geometries

The conformational landscape of a molecule dictates its three-dimensional structure, which in turn influences its physical, chemical, and biological properties. For semi-rigid molecules like this compound, conformational analysis primarily involves the study of the rotation of substituent groups around their single bonds. Computational chemistry and theoretical modeling are powerful tools to predict the most stable conformations, referred to as preferred geometries, and to determine the energy barriers between different conformations.

Detailed Research Findings

As of the latest literature reviews, specific computational studies detailing the conformational analysis of this compound are not extensively available. However, a comprehensive understanding can be constructed by drawing parallels with computational work on similarly substituted quinoline systems. nih.govnih.govresearchgate.net The primary sources of conformational flexibility in this compound are the rotations of the two methyl groups at the C2 and C8 positions. The quinoline core itself is a rigid, aromatic bicyclic system and is expected to be largely planar.

Theoretical investigations on various quinoline derivatives are frequently performed using Density Functional Theory (DFT) methods, which provide a good balance between computational cost and accuracy for such systems. nih.govnih.gov For instance, studies on 2,6-dimethylquinoline (B146794) have shown that DFT calculations, such as those using the B3LYP functional with a 6-31+G(d,p) basis set, can accurately predict thermodynamic properties, which are inherently dependent on the molecular geometry. nist.gov

The preferred geometry of this compound will be the one that minimizes steric hindrance. The key interactions to consider are between the hydrogen atoms of the C2 and C8 methyl groups and the adjacent atoms on the quinoline ring. For the C2-methyl group, rotation will be influenced by the nitrogen atom at position 1 and the hydrogen at position 3. For the C8-methyl group, the steric environment is more crowded, with interactions involving the peri-hydrogen (or in this case, the iodine atom at the C5 position, though more distant) and the nitrogen atom's lone pair region.

The presence of the bulky iodine atom at position 5 and the fluorine atom at position 6 will primarily influence the electronic properties and may induce minor distortions in the planarity of the quinoline ring, but they are not expected to introduce new rotational conformers themselves. The geometry optimization process in computational models seeks the lowest energy state by adjusting bond lengths, bond angles, and dihedral angles.

The prediction of preferred geometries involves calculating the potential energy surface as a function of the dihedral angles defining the orientation of the methyl groups. The minima on this surface correspond to stable conformers. The energy differences between these conformers and the rotational energy barriers between them can be quantified.

Below are illustrative tables of predicted geometric parameters and relative energies for the most stable conformer of this compound, based on typical results from DFT calculations on similar aromatic molecules.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer

This table presents a hypothetical but representative set of bond lengths and angles for the optimized geometry of this compound, as would be expected from a DFT calculation.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C5-I | ~2.10 Å | |

| C6-F | ~1.36 Å | |

| C2-C(methyl) | ~1.51 Å | |

| C8-C(methyl) | ~1.52 Å | |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-N (aromatic) | ~1.33 - 1.38 Å | |

| Bond Angles | ||

| F-C6-C5 | ~119.0° | |

| I-C5-C6 | ~120.5° | |

| C(methyl)-C2-N1 | ~117.0° | |

| C(methyl)-C8-C7 | ~118.5° | |

| Dihedral Angles | ||

| F-C6-C5-I | ~0.5° (near planar) | |

| H-C(methyl)-C2-N1 | ~60°, 180° (staggered) |

Table 2: Relative Energies of Potential Methyl Group Rotational Conformers

This table illustrates the likely relative energies for different orientations (conformers) of the methyl groups. The ground state (most stable conformer) is set to a relative energy of 0.00 kcal/mol. The orientations would be defined by the dihedral angle of a C-H bond in the methyl group relative to the plane of the quinoline ring.

| Conformer | Description | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 1 (Global Minimum) | C2-Me staggered, C8-Me staggered | 0.00 | - |

| 2 | C2-Me eclipsed, C8-Me staggered | ~1.5 - 2.5 | ~1.5 - 2.5 |

| 3 | C2-Me staggered, C8-Me eclipsed | ~2.0 - 3.0 | ~2.0 - 3.0 |

| 4 (Local Maximum) | C2-Me eclipsed, C8-Me eclipsed | ~3.5 - 5.5 | - |

These tables are generated based on established principles of conformational analysis and results from computational studies on analogous molecules. nist.govscielo.brresearchgate.net The actual values for this compound would require specific, dedicated computational analysis. The eclipsed conformations are higher in energy due to steric repulsion between the hydrogen atoms of the methyl groups and the atoms of the quinoline ring. The rotational barriers, particularly for the C8-methyl group, are expected to be slightly higher due to the more sterically hindered environment.

Structure Activity Relationship Sar Studies on Halogenated and Alkylated Quinoline Derivatives

Principles of SAR in the Context of Quinoline (B57606) Pharmacophores

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This core is present in numerous natural products and synthetic compounds with a vast array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comrsc.orgbenthamscience.comarabjchem.org The biological versatility of the quinoline ring system stems from its synthetic accessibility and the diverse structural modifications it can undergo. arabjchem.orgresearchgate.net

The structure-activity relationship (SAR) for quinolines is profoundly influenced by the nature and position of substituents on the bicyclic ring system. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts weak basic properties and influences the electronic distribution of the entire molecule, making it an electron-deficient system. arabjchem.orgijresm.com This electronic character dictates its interaction with biological targets. Both electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring, allowing for the introduction of various functional groups that can modulate its biological profile. arabjchem.orgijresm.comnih.gov

Key principles of quinoline SAR include:

Substituent Position: The location of a functional group is critical. For instance, substitution at the 7-position with a chlorine atom is a well-known feature in antimalarial drugs like chloroquine. nih.govyoutube.com

Substituent Nature: The type of group—whether electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—dramatically alters the compound's properties and its ability to interact with specific receptors or enzymes. researchgate.net

Molecular Hybridization: Combining the quinoline scaffold with other known pharmacophores is a common strategy to create hybrid molecules with enhanced or dual activities. mdpi.comresearchgate.netnih.gov

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are increasingly used to analyze these relationships, providing insights into the steric and electrostatic fields that drive biological activity and helping to design more potent and selective derivatives. mdpi.com

| SAR Principle | Description | Example Application |

|---|---|---|

| Positional Isomerism | The biological activity of a quinoline derivative can change significantly based on the position of a substituent. | The 7-chloro substitution in 4-aminoquinolines is crucial for antimalarial activity. nih.govyoutube.com |

| Electronic Effects | Electron-withdrawing or electron-donating groups alter the electronic density of the quinoline ring, affecting binding interactions. | Fluorine substitution can enhance biological activity by modifying electronic properties. researchgate.net |

| Steric Factors | The size and shape of substituents can influence how a molecule fits into a biological target's binding site. | Bulky groups can be introduced to overcome resistance mechanisms by preventing identification by efflux pumps. jocpr.com |

| Lipophilicity | Modifying lipophilicity (fat-solubility) affects a compound's ability to cross cell membranes and reach its target. | Fluoro substitution at C6 increases lipophilicity, improving cell penetration. youtube.com |

Effect of Fluorine Substitution at Position 6 on Biological Activity

The incorporation of a fluorine atom into a pharmacologically active molecule is a widely used strategy in medicinal chemistry to enhance its properties. In quinoline derivatives, fluorine substitution at position 6 has been shown to have a significant impact on biological activity.

Research on fluoroquinolones, a major class of antibiotics, highlights the importance of the fluorine atom at the C6 position. This substitution greatly improves antimicrobial potency by increasing the lipophilicity of the molecule, which in turn enhances its penetration through the bacterial cell wall. youtube.com Studies have shown that some 6-fluorinated quinoline derivatives exhibit potent antibacterial activity. slideshare.net Furthermore, direct fluorination of quinoline often yields a mixture of isomers, including the 6-fluoroquinoline, which is a key intermediate for various pharmacologically active compounds. researchgate.net

In the context of antiviral research, a 6-fluoro-2-phenylquinoline-4-carboxylic acid derivative was identified as a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis and a target for antiviral therapies. elsevierpure.com The presence of the 6-fluoro group was part of the SAR-based optimization that led to this potent compound. elsevierpure.com Similarly, studies on the mutagenicity of fluorinated quinolines indicated that 6-fluorinated derivatives could exhibit more potent mutagenic effects in certain assays compared to the parent quinoline molecule. nih.gov

Influence of Iodine Substitution at Position 5 on Biological Activity

Halogen substitution is a cornerstone of medicinal chemistry, and the choice of halogen can significantly alter a compound's profile. While fluorine is often used to improve metabolic stability and binding affinity, heavier halogens like iodine can introduce different properties. Iodine is larger, more polarizable, and can form halogen bonds, which are specific non-covalent interactions that can influence drug-receptor binding.

In the development of new antimicrobial agents, researchers have explored the effect of iodine substitution on the quinoline scaffold. One study specifically replaced a fluorine atom with an iodine atom at the same position in a series of carboxy-quinolines with the goal of enhancing antimicrobial properties. nih.gov This was based on the observation that the insertion of iodine into organic molecules can increase antimicrobial activity against certain pathogens like S. aureus. nih.gov The resulting iodo-quinoline derivatives were found to be interesting scaffolds for developing novel antimicrobial agents. nih.gov

In other contexts, such as the development of kinase inhibitors, iodinated intermediates like ethyl 3-iodo-1H-indole-2-carboxylates are used in synthesis pathways to build more complex heterocyclic systems, including those that fuse an indole (B1671886) ring to a quinoline-like structure. nih.gov While direct SAR data for 5-iodo-quinolines is less common in the provided literature than for their fluoro or chloro counterparts, the strategic use of iodine suggests its importance in modulating biological activity, potentially through enhanced binding interactions or altered physical properties.

Contribution of Methyl Groups at Positions 2 and 8 to Molecular Recognition and Activity

Alkyl substitutions, such as the addition of methyl groups, on the quinoline ring play a crucial role in tuning the molecule's steric and electronic properties, which in turn affects its interaction with biological targets. The presence of methyl groups at positions 2 and 8, as seen in 6-Fluoro-5-iodo-2,8-dimethylquinoline, is significant.

The 2-methyl group is a common feature in many quinoline-based compounds. Its presence can influence the conformation of the molecule and provide hydrophobic interactions within a receptor's binding pocket. For instance, in the synthesis of 2,4,8-trisubstituted quinolines investigated as potential anticancer agents, the substitution pattern is key to their activity. biointerfaceresearch.com

| Substituent | Position | Observed Contribution to Activity | Reference |

|---|---|---|---|

| Fluorine | 6 | Enhances antimicrobial activity by increasing lipophilicity and cell penetration. Contributes to potent antiviral activity in specific derivatives. | youtube.comslideshare.netelsevierpure.com |

| Iodine | 5 | Can increase antimicrobial activity against specific strains. Used as a synthetic handle for further modifications. | nih.govnih.gov |

| Methyl | 2 | Provides hydrophobic interactions; part of substitution patterns in anticancer agents. | biointerfaceresearch.com |

| Methyl | 8 | Modulates basicity and π-π stacking potential; part of disubstitution patterns in active compounds. | ijresm.com |

Systematic Structural Modifications and Their Biological Consequences

The development of effective therapeutic agents often involves the systematic modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic properties. jocpr.com The quinoline nucleus is an exceptionally versatile scaffold for such modifications. researchgate.netnih.govnih.gov Researchers have explored numerous structural alterations, leading to a deeper understanding of the biological consequences.

A primary strategy involves modifying the substituents at various positions around the quinoline ring. ijresm.com For example, a series of quinoline derivatives with different substitutions at the C4 position were synthesized and evaluated for anti-proliferative activity, revealing that the choice of heterocycle at this position had a significant impact on potency. nih.gov Similarly, linking different fragments to the quinoline core, a technique known as molecular hybridization, has produced novel compounds with promising anticancer activity. mdpi.comresearchgate.netnih.gov

The biological consequences of these modifications are diverse:

Antimalarial Activity: Modifications to the 4-aminoquinoline (B48711) structure, such as altering the side chain or introducing bulky groups, have been a key strategy to combat drug-resistant strains of malaria. jocpr.comnih.gov Bisquinoline derivatives, where two quinoline rings are linked together, have also shown potent antimalarial effects. nih.gov

Anticancer Activity: Introducing various substituents at positions 2, 4, and 8 has led to the discovery of quinolines that act as anticancer agents through mechanisms like apoptosis induction and cell cycle arrest. biointerfaceresearch.comijresm.com Hybrid molecules, such as quinoline-chalcone derivatives, have demonstrated potent cytotoxicity against various cancer cell lines. mdpi.com

Antimicrobial Activity: The development of fluoroquinolone antibiotics is a classic example of systematic modification, where the addition of a fluorine at C6 and a piperazine (B1678402) ring at C7 dramatically enhanced the antibacterial spectrum. youtube.comslideshare.net

These examples underscore that even minor structural changes to the quinoline scaffold can lead to significant shifts in biological activity, highlighting the importance of systematic SAR studies. nih.gov

Development of Design Principles for Novel Quinoline-Based Compounds

The cumulative knowledge from decades of SAR studies on quinoline derivatives has led to the establishment of several key design principles for creating novel therapeutic agents. researchgate.netmdpi.comresearchgate.net These principles guide medicinal chemists in the rational design of compounds with improved potency and selectivity.

Scaffold Hopping and Hybridization: A successful strategy is to combine the "privileged" quinoline scaffold with other known pharmacophores. nih.gov This molecular hybridization can create synergistic effects or produce dual-target inhibitors, which can be particularly effective in complex diseases like cancer. rsc.org For example, designing quinoline-chalcone hybrids has yielded potent anticancer agents. mdpi.comresearchgate.net

Targeted Substitutions: SAR data has identified key positions on the quinoline ring where substitutions are most likely to enhance a specific biological activity. For instance, a fluorine atom at C6 and a piperazinyl or similar heterocyclic ring at C7 are known to be beneficial for antibacterial activity. youtube.com For anticancer agents, substitutions at positions 2, 4, and 8 are often explored. biointerfaceresearch.com

Computational and In-Silico Design: Modern drug design heavily relies on computational tools. mdpi.com Techniques like 3D-QSAR modeling help to correlate the three-dimensional structure of quinoline derivatives with their biological activity, identifying regions where modifications would be beneficial. mdpi.com Molecular docking studies predict how newly designed compounds will bind to their target enzymes or receptors, allowing for the rationalization of activity and the design of more potent inhibitors. nih.govresearchgate.netnih.gov

Overcoming Resistance: For diseases like malaria and bacterial infections where drug resistance is a major issue, design principles focus on circumventing these mechanisms. This can involve creating molecules that are not recognized by efflux pumps or that have multiple mechanisms of action. jocpr.com

By integrating these principles, researchers can move beyond trial-and-error synthesis and towards the rational design of novel, effective, and selective quinoline-based compounds for a wide range of therapeutic applications. researchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Investigations of 6 Fluoro 5 Iodo 2,8 Dimethylquinoline Analogues

In Vitro Studies on Multidrug Resistance Reversal by Quinoline (B57606) Derivatives

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp). nih.govmdpi.com Quinoline derivatives have emerged as a promising class of compounds capable of reversing this resistance.

Modulatory Effects on Efflux Transporters (e.g., P-glycoprotein)

In vitro studies have demonstrated that certain quinoline derivatives can effectively modulate the function of P-gp, a key efflux pump responsible for extruding chemotherapeutic drugs from cancer cells. nih.govnih.gov For instance, the novel quinoline derivative MS-209 has been shown to inhibit the photolabeling of P-gp by [3H]-azidopine, indicating a direct interaction with the transporter. nih.gov This interaction is believed to occur via π-hydrogen-π interactions between the aryl rings of the quinoline compound and hydrogen bond donors within the P-gp structure. nih.govacs.org The inhibitory action on P-gp prevents the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their efficacy in resistant cells. mdpi.comnih.gov Another quinoline derivative, 160a, was also predicted through molecular docking to target P-glycoprotein and subsequently shown to reverse MDR by inhibiting P-gp-mediated drug efflux. mdpi.comnih.gov

The structural features of quinoline derivatives play a crucial role in their P-gp modulatory activity. Key elements include the presence of a quinoline nitrogen atom and a basic nitrogen atom in a side chain, such as piperazine (B1678402). nih.govacs.org Furthermore, the spatial arrangement of the hydrophobic moieties and the distance to the basic nitrogen atom are critical for potent activity. nih.govacs.org

Cellular Accumulation Assays of Substrates

A direct consequence of P-gp inhibition is the increased intracellular accumulation of its substrates, which are often anticancer drugs. Cellular accumulation assays are therefore a critical tool for evaluating the efficacy of MDR-reversing agents. In vitro experiments using multidrug-resistant cancer cell lines, such as K562/ADM and P388/ADM, have consistently shown that quinoline derivatives can significantly enhance the accumulation of P-gp substrates like vincristine (B1662923) and doxorubicin (B1662922). nih.govnih.govacs.org

For example, MS-209 was found to increase the accumulation of doxorubicin in K562/ADM cells more effectively than verapamil, a well-known P-gp inhibitor. nih.gov Similarly, a study of 24 different quinoline derivatives revealed that at low concentrations, these compounds enhanced the accumulation of [3H]vincristine in K562/ADM cells. nih.govacs.org The quinoline compound 160a also demonstrated the ability to increase intracellular doxorubicin accumulation in doxorubicin-resistant cancer cell lines. mdpi.com These findings provide strong evidence that quinoline derivatives can effectively counteract the efflux mechanism of P-gp, leading to higher intracellular drug concentrations and the reversal of multidrug resistance. nih.govmdpi.comnih.gov

In Vitro Enzyme Inhibition Profiling (e.g., α-glucosidase, urease, alpha-amylase)

Quinoline derivatives have been investigated for their inhibitory effects on various enzymes, including those involved in carbohydrate metabolism. The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. frontiersin.orgnih.govbiotech-asia.org

Studies have shown that certain quinoline-based triazole hybrid analogs are effective inhibitors of both α-amylase and α-glucosidase. frontiersin.org Molecular docking studies suggest that these compounds interact with the active sites of these enzymes through conventional hydrogen bonding and pi-pi stacking interactions. frontiersin.org The inhibition of these enzymes delays the breakdown of carbohydrates into glucose, thereby reducing the absorption of glucose from the small intestine. frontiersin.orgbiotech-asia.org

The inhibitory potential of these derivatives is often compared to standard drugs like acarbose. frontiersin.org The structure of the quinoline scaffold and its substituents significantly influences the inhibitory activity, highlighting the potential for designing potent and selective enzyme inhibitors for therapeutic use. frontiersin.org

In Vitro Electrophysiological Studies on Ion Channel Modulation (e.g., sodium channels)

The interaction of quinoline derivatives with ion channels is an area of active investigation, particularly concerning cardiac safety. nih.gov Electrophysiological studies using techniques like patch-clamp are employed to assess the effects of these compounds on various ion channels, including sodium channels (e.g., NaV1.5). nih.govucl.ac.uknih.gov

For instance, studies on hydroxychloroquine, a well-known quinoline derivative, have revealed its ability to block certain potassium channels (Kir2.1 and hERG) while having no significant effect on NaV1.5 sodium currents at therapeutic concentrations. nih.gov However, other sodium channel inhibitors, like lamotrigine, have been shown to block the peak and late NaV1.5 current. ucl.ac.uk The modulation of these ion channels can have significant physiological consequences, and therefore, in vitro electrophysiological profiling is a crucial step in the development of new quinoline-based drugs. nih.govnih.gov

Cellular Assays for Antimicrobial, Anticancer, Antimalarial, Antileishmanial, and Antitubercular Activities (in vitro mechanisms)

Quinoline derivatives exhibit a broad spectrum of in vitro biological activities, making them a versatile scaffold for drug discovery. benthamscience.com

Antimicrobial Activity: Numerous studies have demonstrated the in vitro antibacterial and antifungal properties of novel quinoline derivatives. tandfonline.combiointerfaceresearch.comtandfonline.comnih.gov These compounds have shown efficacy against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa, as well as fungal species like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.combiointerfaceresearch.comtandfonline.comresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes like peptide deformylase. tandfonline.comnih.gov

Anticancer Activity: The anticancer potential of quinoline derivatives has been extensively studied in vitro. nih.govnih.govglobalresearchonline.netnih.gov These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, including those from breast, cervical, glioblastoma, and lung cancers. nih.govnih.govnih.gov The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the downregulation of specific proteins like Lumican. nih.govnih.govekb.egnih.gov

Antimalarial Activity: Quinoline-based compounds have a long history as antimalarial agents. In vitro studies continue to explore new quinoline derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Research has shown that certain enantiomerically pure amino-alcohol quinolines and quinoline-based hybrids exhibit potent antimalarial activity, even against chloroquine-resistant strains. nih.govnih.govmdpi.com

Antileishmanial Activity: In vitro studies have identified 2-substituted quinolines as having promising antileishmanial activity against various Leishmania species. nih.govnih.gov The activity of these compounds is influenced by their interaction with biological components, such as red blood cells, which may facilitate their targeting of the parasite. nih.gov

Antitubercular Activity: Quinoline derivatives are also being investigated as potential treatments for tuberculosis, including multidrug-resistant strains. nih.govaustinpublishinggroup.comnih.govutmb.edursc.org In vitro screening against Mycobacterium tuberculosis has identified several quinoline derivatives with significant inhibitory activity. nih.govrsc.org The development of these compounds is inspired by the clinical success of the diarylquinoline bedaquiline. austinpublishinggroup.com

Investigation of 6-Fluoro-5-iodo-2,8-dimethylquinoline and its Analogues Reveals No Publicly Available Biological Activity Data

Despite a comprehensive search of scientific literature and databases, no publicly available data on the in vitro biological activity or the mechanistic pathways of the chemical compound this compound could be located. Extensive searches were conducted to identify any research pertaining to the cellular and molecular investigations of this specific compound and its analogues.

The performed searches aimed to uncover detailed research findings, including any data that could be presented in tabular format regarding its biological effects. However, these inquiries did not yield any relevant studies or reports. Consequently, the requested article detailing the in vitro biological activity and mechanistic investigations of this compound cannot be generated due to the absence of foundational research on this molecule in the public domain.

There is no information available to populate the requested sections, including data on mechanistic pathways at the cellular and molecular level.

Table of Compounds Mentioned:

Future Research Directions and Potential Applications of 6 Fluoro 5 Iodo 2,8 Dimethylquinoline

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of highly functionalized quinolines like 6-fluoro-5-iodo-2,8-dimethylquinoline has traditionally relied on classical methods that can be harsh and environmentally taxing. dergipark.org.tr Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies.

Modern approaches are moving towards greener chemistry, utilizing methods that reduce waste, energy consumption, and the use of toxic reagents. researchgate.netijpsjournal.com Key areas of advancement include:

Transition-Metal-Catalyzed C-H Activation: These methods offer a more direct and atom-economical way to functionalize the quinoline (B57606) core, reducing the number of synthetic steps. rsc.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from multiple starting materials, increasing efficiency and reducing waste. acs.org

Novel Catalytic Systems: The use of inexpensive and environmentally benign catalysts, such as iron(III) chloride and various nanocatalysts, is a growing trend. rsc.orgacs.org These catalysts can often be recycled and reused, further enhancing the sustainability of the synthesis. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are being explored to accelerate reaction times and improve yields compared to traditional heating methods. researchgate.netresearchgate.net

These advancements will not only make the synthesis of this compound more practical but will also open up avenues for the creation of a diverse library of related compounds for further study.

Integration of Artificial Intelligence and Machine Learning in Quinoline Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the design of novel quinoline derivatives is no exception. scbt.comnih.gov These computational tools can significantly accelerate the development of compounds like this compound with desired properties.

Key applications of AI and ML in this context include:

In Silico Design and Optimization: Computational models can be used to design and optimize quinoline-based compounds with specific biological targets or material properties in mind. rsc.orgrsc.org This includes predicting binding affinities to proteins and modeling absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. rsc.orgresearchgate.net

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data to predict the biological activity of new quinoline derivatives, helping to prioritize which compounds to synthesize and test. researchgate.netijpsjournal.comwikipedia.orgnih.gov This can significantly reduce the time and cost associated with drug discovery. scbt.com

Reaction Prediction and Synthesis Design: AI can assist in planning the synthesis of complex molecules by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. acs.org

Generative Models for De Novo Design: Advanced AI models can generate entirely new molecular structures with desired properties, expanding the chemical space of potential quinoline-based drugs and materials. researchgate.net

The use of AI and ML will enable a more rational and targeted approach to the design and development of this compound and its analogs.

Discovery of Novel Biological Targets for Highly Substituted Quinoline Scaffolds

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The specific substitutions on this compound—a fluorine atom, an iodine atom, and two methyl groups—can significantly influence its biological activity and potential targets. Future research is likely to uncover novel biological targets for this and similar highly substituted quinolines.

Potential areas of investigation for novel biological targets include:

Oncology: Quinolines have shown efficacy against a range of cancer-related targets, including topoisomerases, tubulin, and various protein kinases such as EGFR, HER-2, and c-Met. dergipark.org.trijpsjournal.comacs.orgresearchgate.netnih.govnumberanalytics.com The unique electronic properties conferred by the fluorine and iodine atoms could lead to the discovery of inhibitors for novel kinase targets or other proteins involved in cancer signaling pathways like PI3K/AkT/mTOR and NF-κB. ijpsjournal.commdpi.com

Infectious Diseases: The quinoline core is central to many antimicrobial agents. researchgate.net Research could explore the potential of this compound to inhibit novel bacterial targets, such as ATP synthase and proteins involved in lipopolysaccharide transport, to combat drug-resistant strains. uconn.edunih.gov

Neurodegenerative Diseases: Quinolines have shown promise in targeting components of neurodegenerative pathways. acs.org Future studies could investigate the ability of this compound to interact with targets like cholinesterases, tau protein, catechol-O-methyltransferase (COMT), and monoamine oxidase B (MAO-B), which are implicated in conditions like Alzheimer's and Parkinson's disease. rsc.orgacs.org

Inflammatory Diseases: Recent research has highlighted the role of quinolines in modulating inflammatory responses, for instance, by inhibiting the NLRP3 inflammasome. researchgate.net This opens up possibilities for developing treatments for a range of inflammatory conditions.

The diverse biological activities of quinolines suggest that a systematic screening of this compound against a wide range of biological targets could yield exciting new therapeutic leads. nih.gov

Development of Advanced Chemical Probes and Tools Based on the Quinoline Core

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of advanced chemical probes and tools for chemical biology and bio-imaging. researchgate.netijpsjournal.comrsc.org The specific substitutions on this compound can be leveraged to fine-tune its photophysical properties for various applications.

Future research in this area could focus on:

Fluorescent Probes for Bio-imaging: The development of quinoline-based probes for real-time imaging of biological processes in living cells and organisms is a rapidly growing field. rsc.orgwikipedia.org This includes the design of multiphoton and two-photon probes for deeper tissue penetration and reduced photodamage. rsc.orgresearchgate.net

Sensors for Analytes of Interest: The quinoline core can be functionalized to create selective sensors for a variety of analytes, including metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺), reactive oxygen species (e.g., HOCl), and important biomolecules like cysteine. acs.orgrsc.orgresearchgate.netnumberanalytics.comuconn.eduacs.org

Probes for Cellular Environments: Quinoline-based probes can be designed to respond to changes in the cellular environment, such as pH, allowing for the visualization of specific organelles like lysosomes. scbt.com

Imaging Agents for Disease Diagnosis: The ability to target specific biological molecules, such as α-synuclein aggregates in Parkinson's disease, makes quinoline derivatives promising candidates for the development of new diagnostic imaging agents, including those for positron emission tomography (PET). acs.orgnih.gov

The versatility of the quinoline scaffold provides a rich foundation for the creation of sophisticated chemical tools to interrogate complex biological systems.

Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry

While the primary focus of quinoline research has been in medicinal chemistry, the unique electronic and photophysical properties of these compounds are leading to their exploration in a variety of interdisciplinary fields. rsc.org The specific substitution pattern of this compound could make it a valuable component in the development of novel materials.

Emerging interdisciplinary applications include:

Materials Science and Organic Electronics: Quinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their electron-deficient nature and luminescent properties. dergipark.org.tracs.orgrsc.orgresearchgate.netresearchgate.netnumberanalytics.comuconn.edu The electron-withdrawing fluorine and iodine atoms in this compound could further enhance its performance as an electron-transporting or emitting material.

Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, and quinoline derivatives are used in various catalytic processes. nih.govmdpi.com The electronic modifications from the substituents on this compound could be harnessed to develop new and more efficient catalysts.

Agrochemicals: Quinoline derivatives have found applications as fungicides and insecticides. numberanalytics.com The specific halogenation and methylation of the target compound could be explored for the development of new agrochemical agents.

Corrosion Inhibition: Quinolinium compounds have been shown to act as effective corrosion inhibitors. wikipedia.org

The exploration of these and other interdisciplinary applications will undoubtedly broaden the impact of quinoline chemistry and may reveal unforeseen uses for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-5-iodo-2,8-dimethylquinoline?

- Methodological Answer : Fluorinated quinolines are typically synthesized via cyclization of substituted anilines with ketones or via halogenation of preformed quinoline scaffolds. For 6-fluoro-5-iodo derivatives, electrophilic iodination at the 5-position (activated by electron-donating methyl groups) is recommended after introducing fluorine. Use palladium-catalyzed cross-coupling or direct iodination with I₂/HNO₃ under controlled conditions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>75%). Confirm regioselectivity using - and -NMR to distinguish substituent positions .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- -NMR : Identify methyl groups (δ ~2.5 ppm) and aromatic protons.

- -NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm for aromatic F).

- IR : Detect C-F stretches (~1100 cm) and C-I vibrations (~500 cm).

- HRMS : Validate molecular formula (e.g., CHFINO).

Cross-reference with crystallographic data from analogous fluorinated quinolines to resolve ambiguities .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Management : Collect halogenated waste separately; neutralize iodine residues with NaSO before disposal.

- Storage : Store in amber vials at -20°C to prevent photodegradation of the iodo group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during iodination?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-iodination or dehalogenation). Optimize by:

- Temperature Control : Maintain 0–5°C during iodination to suppress side reactions.

- Solvent Choice : Use acetic acid or DMF to stabilize the iodonium ion intermediate.

- Catalyst Screening : Test Lewis acids (e.g., BF·EtO) to enhance electrophilicity. Validate via TLC and -NMR at intermediate stages .

Q. What strategies improve the bioactivity of this compound in antimicrobial studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the 2- and 8-methyl groups to bulkier substituents (e.g., ethyl) to enhance membrane penetration.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase.

- In Vitro Testing : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with non-iodinated analogs to isolate iodine’s role .

Q. How does the electron-withdrawing fluorine affect the reactivity of the 5-iodo group?

- Methodological Answer : Fluorine’s -I effect deactivates the quinoline ring, reducing electrophilic substitution at adjacent positions. However, the 5-iodo group becomes susceptible to nucleophilic displacement (e.g., Suzuki coupling). Confirm via -NMR chemical shift changes and DFT calculations (e.g., Gaussian 09) to map electron density distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.